N-(4-acetylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14(23)15-6-8-16(9-7-15)20-18(24)13-21-10-4-5-17(19(21)25)28(26,27)22-11-2-3-12-22/h4-10H,2-3,11-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZOUVXXDBWKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Characteristics
Before delving into the biological activity, it is essential to understand the chemical characteristics of the compound:
| Property | Value |
|---|---|
| Molecular Weight | 484.57 g/mol |
| Molecular Formula | C24H28N4O5S |
| LogP | 3.1449 |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 86.894 Ų |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related compounds have shown:
- Moderate to Strong Activity : Compounds with similar structural features demonstrated potent antibacterial activity against Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The antibacterial effect is often attributed to the ability of these compounds to inhibit bacterial enzymes and disrupt cell wall synthesis.
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar compounds have been reported to exhibit strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
- Urease Inhibition : The compound has also shown strong inhibitory activity against urease, an enzyme linked to various gastrointestinal disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Key findings include:
- Antioxidant Properties : Some derivatives demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Molecular Docking Studies : Docking studies reveal that these compounds interact favorably with various biological targets, suggesting a mechanism for their pharmacological effects .
- Pharmacological Profiles : The synthesized derivatives have been evaluated for their pharmacological profiles, indicating potential applications in treating infections and neurodegenerative disorders .
Scientific Research Applications
Inhibition of Protein-Protein Interactions
One of the primary applications of this compound is in the inhibition of protein-protein interactions (PPIs), particularly those involving the Nrf2-Keap1 pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. Compounds that inhibit the Nrf2-Keap1 interaction are being investigated for their potential to treat various diseases linked to oxidative stress, including cancer and neurodegenerative disorders .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have demonstrated that modifications to the pyrrolidine sulfonamide moiety enhance cytotoxicity against cancer cell lines. The ability to target specific pathways involved in tumor growth makes this compound a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound's ability to modulate oxidative stress responses suggests potential neuroprotective effects. By activating the Nrf2 pathway, it may help protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
Research indicates that compounds targeting the Nrf2-Keap1 interaction can also exhibit anti-inflammatory effects, making them suitable for treating inflammatory conditions such as arthritis and other autoimmune diseases .
Case Study 1: Inhibition of Keap1-Nrf2 Interaction
A study published in Journal of Medicinal Chemistry explored a series of compounds similar to N-(4-acetylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide for their ability to inhibit the Keap1-Nrf2 interaction. The results showed that certain modifications significantly enhanced binding affinity and biological activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer activity, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The findings revealed that specific substitutions on the phenyl ring improved efficacy, suggesting a structure-activity relationship that could guide future drug development efforts .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the acetamide class, which includes numerous derivatives with varying substituents influencing physicochemical and biological properties. Below is a systematic comparison with structurally related analogs:
Substituted Benzothiazole Acetamides
The European patent (EP 3 348 550A1) lists benzothiazole-linked acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide and N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide. These compounds feature a benzothiazole ring instead of the dihydropyridinone core, with halogen or methoxy substituents on the phenyl group.
A2B Adenosine Receptor Ligands
In research by Dr. R. Danesi (2018), BAY 60-6583 and MRS1706 are highlighted as A2B adenosine receptor modulators. While the query compound shares the acetamide backbone, it lacks the purine or dicyanopyridine motifs critical for adenosine receptor affinity. For example, BAY 60-6583’s 3,5-dicyano-4-cyclopropylmethoxyphenyl group confers selectivity for the A2B subtype, whereas the query compound’s pyrrolidine-sulfonyl group may favor alternative targets, such as kinases or sulfotransferases .
Phenylacetamide Derivatives
Compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) and 2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007) from Molecules (2010) emphasize substituent-driven diversity. The hydroxyl or nitro groups in these analogs enhance polarity and hydrogen-bonding capacity, contrasting with the acetylphenyl and sulfonyl groups in the query compound, which may increase lipophilicity and membrane permeability .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The query compound’s dihydropyridinone core may require multi-step synthesis akin to methods in Molecules (2010), where sodium iodide and chlorotrimethylsilane facilitate functionalization .
- Target Specificity: Unlike BAY 60-6583 or MRS1706, the absence of purine or pyridine motifs in the query compound suggests divergent receptor interactions, possibly favoring non-adenosine pathways .
- Physicochemical Properties : The pyrrolidine-sulfonyl group increases molecular weight (~30% heavier than benzothiazole analogs) and may reduce aqueous solubility compared to hydroxylated derivatives like 40005 .
Q & A
Q. What are the key structural features of N-(4-acetylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how do they influence its reactivity or bioactivity?
The compound contains three critical moieties:
- 4-Acetylphenyl group : Enhances lipophilicity and potential π-π stacking interactions with biological targets.
- Pyrrolidine-1-sulfonyl group : Introduces sulfonamide functionality, which is associated with enzyme inhibition (e.g., proteases or kinases) via hydrogen bonding and electrostatic interactions.
- 2-Oxo-1,2-dihydropyridine core : A redox-active scaffold that may participate in tautomerism, influencing binding affinity and metabolic stability .
Methodological Insight : Use NMR and X-ray crystallography to confirm tautomeric states and hydrogen-bonding patterns. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymatic active sites .
Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
The synthesis typically involves:
Intermediate Preparation : Coupling of 4-acetylphenylamine with a dihydropyridinone precursor.
Sulfonylation : Reaction of the dihydropyridinone intermediate with pyrrolidine sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
Acetamide Formation : Final coupling via nucleophilic acyl substitution .
Q. Optimization Tips :
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to minimize side products.
- Adjust temperature (60–80°C) and solvent polarity (DMF vs. THF) to improve yields .
Q. What biological activities have been preliminarily reported for this compound?
While direct data is limited, structurally related compounds exhibit:
- Antimicrobial Activity : Inhibition of bacterial efflux pumps (e.g., E. coli TolC) with IC₅₀ values in the µM range.
- Enzyme Inhibition : Sulfonamide-containing analogs target carbonic anhydrase isoforms (e.g., CA-IX) with sub-µM affinity .
Methodological Note : Use standardized assays (e.g., broth microdilution for antimicrobial activity; fluorescence-based enzymatic assays for inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar compounds?
Contradictions often arise from:
- Structural Subtleties : Minor substitutions (e.g., methyl vs. acetyl groups) alter pharmacokinetics.
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms.
Q. Resolution Strategies :
- Perform head-to-head comparative assays under identical conditions.
- Use molecular dynamics simulations (e.g., GROMACS) to model binding stability across analogs .
Q. What advanced methodologies are recommended for elucidating the compound’s mechanism of enzyme inhibition?
Kinetic Studies : Determine inhibition mode (competitive, non-competitive) via Lineweaver-Burk plots.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes at atomic resolution .
Q. Example Workflow :
- Step 1 : Screen against a panel of recombinant enzymes (e.g., serine hydrolases).
- Step 2 : Validate hits using surface plasmon resonance (SPR) for real-time kinetics .
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?
Key Parameters :
- Solubility : Use co-solvents (e.g., PEG-400) or nanoparticle formulations.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination.
Q. Analytical Tools :
- HPLC-MS/MS : Quantify plasma stability and metabolite profiles.
- Caco-2 Permeability Assays : Predict intestinal absorption .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
Analog Design : Synthesize derivatives with variations in:
- Sulfonamide substituents (e.g., piperidine vs. pyrrolidine).
- Acetamide linkage (e.g., alkyl vs. aryl spacers).
Data Analysis :
- Use 3D-QSAR (e.g., CoMFA) to correlate structural features with bioactivity.
- Apply machine learning (e.g., Random Forest) to predict novel active compounds .
Safety and Toxicity Considerations
Q. What preliminary safety data should be collected before advancing this compound to in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
